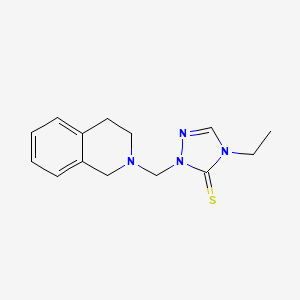
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione, also known as DIET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
作用機序
The exact mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is not yet fully understood, but it is believed to act through a number of different pathways. One possible mechanism involves the inhibition of calcium channels, which can lead to a decrease in neurotransmitter release and a reduction in neuronal activity. Another possible mechanism involves the modulation of GABA receptors, which can lead to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications. For example, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have potent antioxidant activity, which may make it useful for studying the role of oxidative stress in various disease processes. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have anti-inflammatory activity, which may make it useful for studying the role of inflammation in various disease processes.
実験室実験の利点と制限
One of the major advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in scientific research is its high degree of purity and stability. This makes it a reliable tool for studying the mechanisms of action of various biological processes. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is relatively easy to synthesize and has a low cost, which makes it accessible to a wide range of researchers. However, one limitation of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in lab experiments is that it can be toxic at high concentrations, which may limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione. One promising area of research involves the use of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione may be useful for studying the role of oxidative stress and inflammation in various disease processes. Finally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione may have potential applications in the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione can be achieved through a number of different methods, depending on the desired purity and yield of the final product. One common method involves the reaction of 2-(chloromethyl)-3,4-dihydro-1H-isoquinolinium chloride with ethyl isothiocyanate and sodium azide in the presence of a palladium catalyst. This reaction produces 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in high yield and with a high degree of purity.
科学的研究の応用
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione as a tool for studying the mechanisms of action of various biological processes. For example, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been used to study the role of calcium channels in neurotransmitter release, as well as the role of GABA receptors in the regulation of neuronal activity.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-17-10-15-18(14(17)19)11-16-8-7-12-5-3-4-6-13(12)9-16/h3-6,10H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAAZVSSFMJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN(C1=S)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

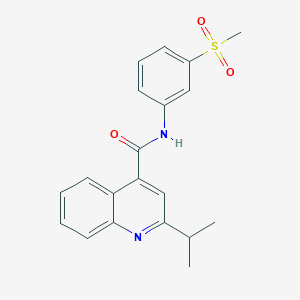
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
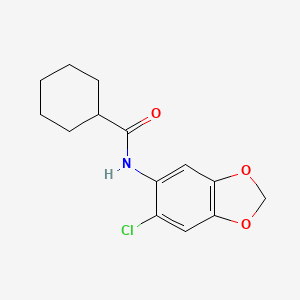
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
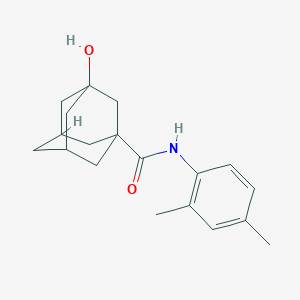
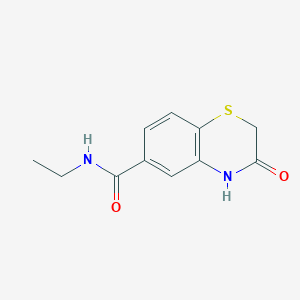
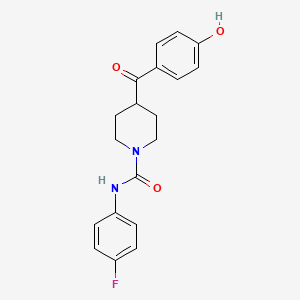
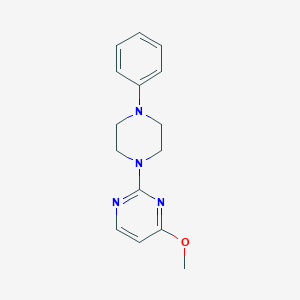
![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)